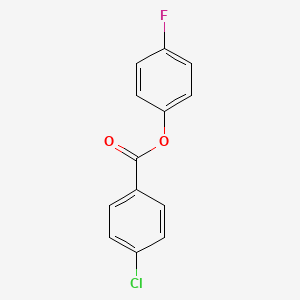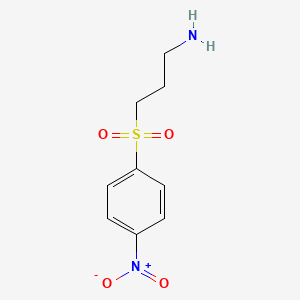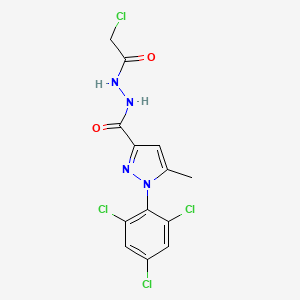
N'3-(2-chloroacetyl)-5-methyl-1-(2,4,6-trichlorophenyl)-1H-pyrazole-3-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’3-(2-chloroacetyl)-5-methyl-1-(2,4,6-trichlorophenyl)-1H-pyrazole-3-carbohydrazide is a synthetic organic compound It is characterized by the presence of a pyrazole ring substituted with a 2-chloroacetyl group, a 5-methyl group, and a 2,4,6-trichlorophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’3-(2-chloroacetyl)-5-methyl-1-(2,4,6-trichlorophenyl)-1H-pyrazole-3-carbohydrazide typically involves multiple steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone.
Introduction of the 2-chloroacetyl group: This step involves the acylation of the pyrazole ring with chloroacetyl chloride in the presence of a base such as pyridine.
Substitution with the 2,4,6-trichlorophenyl group: This can be done through a nucleophilic aromatic substitution reaction.
Formation of the carbohydrazide: This involves the reaction of the substituted pyrazole with hydrazine hydrate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
N’3-(2-chloroacetyl)-5-methyl-1-(2,4,6-trichlorophenyl)-1H-pyrazole-3-carbohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The chloroacetyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.
Applications De Recherche Scientifique
N’3-(2-chloroacetyl)-5-methyl-1-(2,4,6-trichlorophenyl)-1H-pyrazole-3-carbohydrazide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a lead compound for drug development.
Medicine: It could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: The compound may be used in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of N’3-(2-chloroacetyl)-5-methyl-1-(2,4,6-trichlorophenyl)-1H-pyrazole-3-carbohydrazide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2,4,5-trichlorophenyl)-2-chloroacetamide
- 2,4,6-Trichlorophenol
- 3,3-diethylazetidine-2,4-dione based thiazoles
Uniqueness
N’3-(2-chloroacetyl)-5-methyl-1-(2,4,6-trichlorophenyl)-1H-pyrazole-3-carbohydrazide is unique due to its specific substitution pattern on the pyrazole ring. This unique structure may confer distinct chemical and biological properties compared to similar compounds, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C13H10Cl4N4O2 |
|---|---|
Poids moléculaire |
396.0 g/mol |
Nom IUPAC |
N'-(2-chloroacetyl)-5-methyl-1-(2,4,6-trichlorophenyl)pyrazole-3-carbohydrazide |
InChI |
InChI=1S/C13H10Cl4N4O2/c1-6-2-10(13(23)19-18-11(22)5-14)20-21(6)12-8(16)3-7(15)4-9(12)17/h2-4H,5H2,1H3,(H,18,22)(H,19,23) |
Clé InChI |
SGGJPRHXKFDUDM-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NN1C2=C(C=C(C=C2Cl)Cl)Cl)C(=O)NNC(=O)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 6-cyano-1-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B12075769.png)
![2-(Thiophen-3-YL)-7,8-dihydro-3H-pyrano[4,3-D]pyrimidin-4(5H)-one](/img/structure/B12075776.png)
![{[5-Chloro-2-(thiophen-3-yl)phenyl]methyl}(propan-2-yl)amine](/img/structure/B12075777.png)
![[4-(2,2-Difluoropropoxy)phenyl]methanol](/img/structure/B12075789.png)
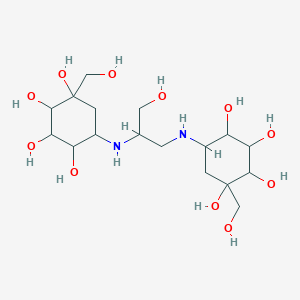
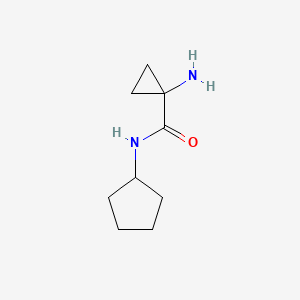
![1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(methylamino)-1,3,5-triazin-2-one](/img/structure/B12075820.png)
![6-(1-Hydroxyethyl)-3-[2-[[[(4-nitrophenyl)methoxy-oxomethyl]amino]methylideneamino]ethylthio]-4-[(4-nitrophenyl)methyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B12075827.png)



